molecular formula C8H10Br2N4O B2924627 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide CAS No. 1803581-33-0

2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide

Cat. No.: B2924627
CAS No.: 1803581-33-0
M. Wt: 338.003
InChI Key: IQXFLGPRKIEVJS-UHFFFAOYSA-N
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Description

2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide is a chemical compound of significant interest in medicinal chemistry research due to its 1,2,4-triazole core. The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in several therapeutic agents . This particular compound features a phenol group and an amine group on its phenyl ring, which may allow for further chemical derivatization, making it a valuable building block for synthesizing novel chemical libraries. Research into 1,2,4-triazole derivatives has demonstrated their potential for various biological applications. These compounds are frequently investigated for their anticancer properties, as some triazole-based molecules function as chemopreventive and chemotherapeutic agents . Furthermore, the triazole ring is a key component in clinically used antifungal drugs like fluconazole and itraconazole, as well as in the anticancer drug letrozole . The dihydrobromide salt form of this compound likely enhances its solubility in aqueous and other polar solvents, facilitating its use in a wide range of in vitro biological assays. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-amino-4-(1,2,4-triazol-4-yl)phenol;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O.2BrH/c9-7-3-6(1-2-8(7)13)12-4-10-11-5-12;;/h1-5,13H,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXFLGPRKIEVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=C2)N)O.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide typically involves the reaction of 4-amino-5-mercapto-4H-1,2,4-triazole-3-yl)phenol with appropriate reagents under controlled conditions. One common method involves the condensation of 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol with salicylaldehyde derivatives . The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as purification by chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide exerts its effects involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the growth of microbial cells by interfering with their metabolic pathways. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes with unique properties .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Triazole Derivatives

Compound Name Molecular Formula Key Substituents Counterion/Salt Evidence Source
Target Compound C₈H₈N₄O · 2HBr Amino, phenol, triazole Dihydrobromide
4-Amino-1-(2-(2,4-difluorophenyl)-2-oxoethyl)-1H-1,2,4-triazol-4-ium Chloride C₁₀H₉F₂N₄OCl Difluorophenyl, ketone, triazole Chloride
4-[(2-Chloro-4-hydroxybenzyl)(4H-1,2,4-triazol-4-yl)amino]benzonitrile C₁₆H₁₁ClN₆O Chlorobenzyl, cyanophenyl, triazole Neutral
2-[4-Amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-ylsulfanyl]-N-(4-methoxyphenyl)acetamide C₁₇H₁₅BrN₆O₂S Bromophenyl, methoxyphenyl, thioether Neutral
(E)-2-(((3-Mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol C₁₈H₁₇N₅O₄S Trimethoxyphenyl, Schiff base, thiol Neutral

Key Observations :

  • Electron-Withdrawing vs. In contrast, derivatives like 4-[(2-chloro-4-hydroxybenzyl)triazolyl]benzonitrile () feature electron-withdrawing cyanophenyl groups, which may reduce solubility but increase stability.
  • Halogen Substitution: Bromophenyl () and chlorobenzyl () substituents introduce steric bulk and alter lipophilicity compared to the target’s smaller amino-phenol group.
  • Salt Forms : The dihydrobromide salt improves solubility in polar solvents, unlike neutral analogs (e.g., Schiff base in ).

Critical Analysis :

  • The target compound’s synthesis is inferred from analogous hydrobromide salt preparations (), where HBr treatment of the parent phenol yields the dihydrobromide.
  • Fluconazole derivatives () achieve higher yields due to optimized Pd/C-catalyzed reactions, whereas Schiff bases () suffer from lower yields due to reversible imine formation.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Property Target Compound 4-[(2-Chloro-4-hydroxybenzyl)triazolyl]benzonitrile Fluconazole Impurity III
Solubility (Water) High (salt form) Low (neutral, lipophilic) Moderate (zwitterionic)
Melting Point >250°C (estimated) 198–200°C 160–162°C
Hydrogen Bond Donors 3 (NH₂, OH) 1 (OH) 2 (OH, NH)

Key Insights :

  • The dihydrobromide salt’s ionic character () drastically improves water solubility, critical for drug formulation.
  • Neutral triazole derivatives (e.g., ) exhibit lower solubility but higher membrane permeability.

Biological Activity

2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H8N4O·2HBr. The compound features a triazole ring, which is known for its diverse biological activities. Its structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC8H8N4O·2HBr
SMILESC1=CC(=C(C=C1N2C=NN=C2)N)O
InChIInChI=1S/C8H8N4O/c9-7-3-6(1-2-8(7)13)12-4-10-11-5-12/h1-5,13H,9H2

Antimicrobial Activity

The triazole moiety in the compound has been linked to significant antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit potent activity against various bacterial strains. For instance, studies have shown that certain triazole derivatives demonstrate antibacterial effects comparable to or exceeding those of traditional antibiotics like ampicillin .

Anticancer Properties

Compounds containing the triazole ring have also been investigated for their anticancer potential. A study highlighted the synthesis of 3-amino-1,2,4-triazole derivatives that exhibited considerable cytotoxicity against cancer cell lines . The mechanism often involves the inhibition of cancer cell proliferation and migration, making these compounds promising candidates for further development in cancer therapy.

Structure-Activity Relationship (SAR)

The SAR studies of triazole derivatives suggest that modifications to the phenolic and triazole components can enhance biological activity. For example, the introduction of electron-donating groups on the phenolic ring has been associated with increased potency against microbial and cancerous cells. This highlights the importance of molecular design in optimizing therapeutic efficacy .

Study 1: Antimicrobial Efficacy

In a comparative study, several triazole derivatives were synthesized and tested against both drug-sensitive and drug-resistant strains of bacteria. The results indicated that specific modifications to the triazole structure significantly enhanced antibacterial activity. For example, compounds with halogen substitutions showed improved efficacy against Staphylococcus aureus and Bacillus subtilis.

Study 2: Anticancer Activity

A recent investigation into 3-amino-1,2,4-triazole derivatives demonstrated their potential as anticancer agents. Among the synthesized compounds, one derivative exhibited selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is crucial for reducing side effects in cancer treatment.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide, and how can reaction conditions be standardized?

Answer:
The synthesis of triazole derivatives often involves refluxing precursors in polar aprotic solvents (e.g., DMSO) under controlled conditions. For example, hydrazide intermediates can be cyclized via 18-hour reflux in DMSO, followed by ice-water quenching and crystallization (65% yield) . Schiff base formation with aldehydes typically requires absolute ethanol, glacial acetic acid (as a catalyst), and 4-hour reflux, with solvent removal under reduced pressure . Standardizing reaction parameters (temperature, solvent ratios, and purification via silica gel chromatography with ethyl acetate/hexane gradients) improves reproducibility .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:
Key techniques include:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon frameworks, particularly for distinguishing tautomeric forms of the triazole ring .
  • IR : Identification of functional groups (e.g., phenolic -OH at ~3200–3500 cm1^{-1}, triazole C=N at ~1600 cm1^{-1}) .
  • Elemental analysis : Validates stoichiometry, especially for metal complexes (e.g., Ag(I), Ni(II)) derived from triazole ligands .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s tautomeric state and salt conformation?

Answer:
High-resolution X-ray diffraction data refined via SHELXL (v.2018+) can determine bond lengths and angles, distinguishing between 1,2,4-triazole tautomers . For dihydrobromide salts, hydrogen-bonding networks (e.g., N–H···Br interactions) are mapped using ORTEP-3 for 3D visualization . Challenges include resolving disorder in bromide counterions; iterative refinement with WinGX suites improves thermal ellipsoid modeling .

Advanced: What methodologies are used to evaluate its biological activity, such as antiproliferative effects?

Answer:

  • In vitro assays : MTT-based cytotoxicity screening against cancer cell lines (e.g., HeLa, MCF-7), with IC50_{50} calculations .
  • Tubulin targeting : Competitive binding assays using colchicine-site probes, analyzed via fluorescence polarization .
  • Impurity profiling : HPLC-MS identifies byproducts like structural isomers (e.g., triazole positional isomers) that may affect bioactivity .

Advanced: How can isosteric modifications of the triazole ring influence pharmacological properties?

Answer:
Replacing 4H-1,2,4-triazole with 1H-1,2,3-triazole alters electron density and hydrogen-bonding capacity. For example, substituting the triazole in isophthalic acid derivatives reduces steric hindrance, enhancing solubility while retaining bioactivity. Computational docking (e.g., AutoDock Vina) predicts binding affinity changes to targets like HDAC enzymes .

Advanced: What strategies mitigate contradictions in reported bioactivity data across studies?

Answer:

  • Standardized protocols : Uniform cell culture conditions (e.g., serum concentration, passage number) to minimize variability .
  • Batch consistency : Elemental analysis and 1H^1H-NMR ensure compound integrity across synthetic batches .
  • Meta-analysis : Cross-referencing crystallographic data (CCDC entries) with bioactivity datasets to correlate structural features (e.g., planarity of the triazole-phenol system) with activity trends .

Advanced: How are metal complexes of this compound synthesized, and what advantages do they offer in drug delivery?

Answer:

  • Synthesis : Schiff base ligands (e.g., 4-(((3-mercapto-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol) are sonicated with AgNO3_3, NiCl2_2, or Pd(OAc)2_2 to form nanoparticles. Characterization via AFM/SEM confirms sizes <100 nm .
  • Advantages : Enhanced cellular uptake (via nanoparticle endocytosis) and controlled release in acidic tumor microenvironments .

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